N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic small molecule characterized by a 6-bromoindole core linked via an ethyl group to a 2-pyridinecarboxamide moiety. The ethyl spacer provides conformational flexibility, while the pyridinecarboxamide group contributes to hydrogen-bonding capabilities.
Properties
Molecular Formula |
C16H14BrN3O |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14BrN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
CFQLPOKJCBHFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Core Synthesis of 6-Bromoindole
The synthesis begins with 6-bromoindole, a critical intermediate. A scalable four-step route is employed (Figure 1):
-
Diazotization of para-aminotoluene to form a diazonium salt.
-
Bromination using CuBr₂ in HBr, yielding 4-bromo-2-methylaniline.
-
Cyclization via the Fischer indole synthesis with a ketone precursor.
Key Conditions :
Alkylation of 6-Bromoindole
The indole nitrogen is alkylated with 2-bromoethylamine hydrobromide to introduce the ethylamine spacer:
Reaction Setup :
-
Reagents : 6-Bromoindole (1 eq), 2-bromoethylamine hydrobromide (1.2 eq), K₂CO₃ (2 eq).
-
Solvent : Dimethylformamide (DMF), anhydrous.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with K₂CO₃ neutralizing HBr to drive the equilibrium. DMF stabilizes the transition state through polar aprotic effects.
Yield : 75–82% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Amide Bond Formation with Pyridinecarboxylic Acid
The ethylamine intermediate is coupled with 2-pyridinecarboxylic acid using carbodiimide-mediated activation:
Procedure :
-
Activation : 2-Pyridinecarboxylic acid (1 eq) is treated with EDC (1.5 eq) and HOAt (1 eq) in dichloromethane (DCM) for 30 minutes.
-
Coupling : Addition of the ethylamine intermediate (1 eq) and DMAP (0.1 eq) at 0°C, warmed to room temperature for 24 hours.
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOAt | DCM | 25 | 85 |
| DCC/HOBt | DMF | 25 | 78 |
| HATU | THF | 25 | 81 |
EDC/HOAt in DCM provided the highest yield (85%) with minimal racemization.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance efficiency, continuous flow systems are employed for the alkylation step:
Purification Techniques
-
Recrystallization : Ethanol/water (7:3) yields 95% purity.
-
Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity.
Characterization and Quality Control
Spectroscopic Data
Purity Analysis
Challenges and Mitigation Strategies
Competing Side Reactions
Solvent Selection
-
DMF vs. THF : DMF improves solubility of intermediates but requires thorough drying to prevent hydrolysis.
Emerging Methodologies
Photocatalytic Approaches
Recent advances utilize visible-light-mediated alkylation:
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Cancer Research Applications
One of the primary areas of focus for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is its potential as an anti-cancer agent. Research indicates that compounds with indole and pyridine structures can exhibit significant anti-tumor activity.
Case Studies
- Study 1 : A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting its potential as a lead compound for further development .
- Study 2 : In vivo studies using murine models showed that treatment with this compound significantly reduced tumor sizes compared to control groups. The results indicated improved survival rates and a favorable safety profile .
Antiviral Properties
Recent investigations have also highlighted the antiviral potential of this compound. The compound's structural features are believed to contribute to its ability to inhibit viral replication.
Case Studies
- Study 3 : A research effort focused on the efficacy of this compound against human papillomavirus (HPV). The results showed that it effectively reduced viral load in infected cell lines, suggesting a mechanism that disrupts viral life cycles .
Other Therapeutic Implications
Beyond oncology and virology, this compound may have applications in other therapeutic areas due to its diverse biological activities.
Anti-inflammatory Effects
Research has indicated that this compound may exhibit anti-inflammatory properties by modulating cytokine production. In models of inflammation, it was observed to reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structure and Electronic Effects
- Indole vs. Carbazole : The target compound’s 6-bromoindole core differs from GSK983’s carbazole scaffold. The carbazole’s fused aromatic system may enhance planar stacking interactions, while the indole’s single ring offers reduced steric hindrance .
- Bromine Position : The 6-bromo substituent on the indole (target compound and Compound 23) contrasts with GSK983’s 6-chloro group on carbazole. Bromine’s larger atomic radius and polarizability could increase lipophilicity and influence binding kinetics .
Linker and Functional Group Variations
- Ethyl vs. Methylene Linkers : The ethyl spacer in the target compound provides greater rotational freedom compared to the rigid methylene linkers in zinc complexes (e.g., furan/thiophene derivatives). This flexibility may affect target engagement or solubility .
- Pyridine’s nitrogen lone pairs may enhance metal coordination or π-π stacking, whereas isoxazole’s oxygen could modify solubility .
Biological Activity
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a bromo-substituted indole moiety linked to a pyridinecarboxamide structure. The presence of the indole unit is crucial, as it is known for its diverse biological properties, including antimicrobial and anticancer activities.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds derived from 6-bromoindole. For instance, derivatives based on 6-bromoindole have been shown to act as inhibitors of bacterial cystathionine γ-synthase (bCSE), which is implicated in bacterial resistance mechanisms. These compounds can enhance the efficacy of existing antibiotics against resistant strains, indicating a promising direction for future antibiotic development .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. A study profiling numerous chemicals, including those similar to this compound, revealed that many indole derivatives exhibit promiscuous activity across different enzyme classes. This includes inhibition of kinases and GPCRs (G-protein-coupled receptors), which are critical targets in drug discovery .
Synthesis
The synthesis of this compound involves several steps, typically starting with 6-bromoindole as a key building block. The synthetic routes often utilize palladium-catalyzed cross-coupling reactions to introduce the desired functional groups efficiently. The optimization of these synthetic methods is crucial for producing the compound in sufficient quantities for biological testing .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of indole-based compounds demonstrated that those containing the 6-bromoindole fragment showed enhanced activity against various pathogenic bacteria. These findings suggest that modifications to the indole structure can significantly influence biological activity, making it a valuable scaffold for drug design .
Case Study 2: PI3-Kinase Inhibition
Another study reported that certain derivatives of pyridinecarboxamides, including those related to this compound, effectively inhibit PI3-kinase activity. This pathway is crucial in cancer biology, and inhibitors targeting this pathway are being explored as potential cancer therapies .
Data Tables
The following table summarizes key biological activities associated with this compound and related compounds:
Q & A
Q. What are the common synthetic routes for N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of pyridine and indole precursors. For example, coupling reactions (e.g., Buchwald-Hartwig amination) may link the bromoindole moiety to the pyridinecarboxamide group. Catalysts such as palladium or copper are often used, with solvents like DMF or toluene under inert atmospheres . Reaction temperature and catalyst loading significantly impact yield; lower temperatures (e.g., 60–80°C) may reduce side reactions, while excess catalyst can lead to impurities. Intermediate purification via column chromatography is critical to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the indole N-ethyl linkage and pyridinecarboxamide connectivity. H NMR can identify the ethyl bridge (δ ~3.8–4.2 ppm for CH groups) and indole protons (δ ~7.0–7.5 ppm). Infrared (IR) spectroscopy detects amide C=O stretches (~1650–1700 cm) and indole N-H bonds (~3400 cm). High-resolution mass spectrometry (HRMS) validates the molecular formula. For tautomer identification, X-ray crystallography is definitive, as seen in related pyridinecarboxamide structures where keto-amine tautomers were confirmed over hydroxy-pyridine forms .
Q. What initial biological screening assays are recommended to evaluate this compound’s bioactivity?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. For receptor modulation, radioligand binding assays or calcium flux measurements in cell lines expressing target receptors (e.g., GPCRs) are suitable. Cytotoxicity can be assessed via MTT or resazurin assays in cancer cell lines. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for cytotoxicity) are critical for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in the presence of competing functional groups (e.g., bromo vs. chloro substituents)?
Use protecting groups (e.g., tert-butoxycarbonyl for amines) to block reactive sites during coupling steps. Solvent polarity adjustments (e.g., switching from DMF to THF) can reduce nucleophilic competition. Kinetic studies via LC-MS monitoring help identify side products, enabling temperature or stoichiometry adjustments. For example, lowering reaction temperatures from 100°C to 70°C in palladium-catalyzed reactions reduced debromination by 30% in similar compounds .
Q. How can researchers resolve contradictions in tautomeric form identification observed in crystallographic vs. spectroscopic data?
X-ray crystallography is definitive for tautomer assignment, as seen in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, where the keto-amine form was confirmed despite NMR suggesting equilibrium . To reconcile discrepancies, perform variable-temperature NMR to detect tautomeric interconversion. Computational modeling (DFT calculations) of energy barriers between tautomers can also validate experimental observations .
Q. What strategies address low solubility in biological assays, and how are structure-activity relationships (SARs) refined?
Solubility can be improved via prodrug approaches (e.g., esterification of the carboxamide) or co-solvents (DMSO ≤1% v/v). For SAR refinement, synthesize analogs with substituent variations (e.g., replacing bromo with methoxy) and assess bioactivity. Molecular docking against target proteins (e.g., kinase ATP-binding pockets) identifies critical interactions. For example, in pyridinecarboxamide derivatives, hydrophobic interactions with indole moieties enhanced binding affinity by 5-fold .
Q. How can crystallization challenges be overcome to obtain high-quality single crystals for X-ray analysis?
Use solvent diffusion methods (e.g., layering hexane over a DCM solution of the compound) to slow crystal growth. Additive screening (e.g., 1% acetic acid) can promote nucleation. For stubborn cases, co-crystallization with binding partners (e.g., target protein fragments) may stabilize the lattice. In N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, methanol evaporation yielded suitable crystals after multiple recrystallization attempts .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting bioactivity data between in vitro and cell-based assays?
In vitro enzyme inhibition may not account for cellular uptake barriers. Perform permeability assays (e.g., Caco-2 monolayers) to assess membrane penetration. If uptake is low, modify logP via substituent changes (e.g., adding polar groups). Alternatively, use prodrug strategies. Contradictions may also arise from off-target effects; RNAi knockdown of suspected off-targets can clarify mechanisms .
Q. What analytical methods validate purity when HPLC shows a single peak but biological activity is inconsistent?
Use orthogonal techniques: LC-MS to detect isobaric impurities, C NMR for stereochemical purity, and elemental analysis for stoichiometry. Thermal gravimetric analysis (TGA) identifies solvent residues. For example, residual DMF (even at 0.1%) can inhibit enzyme activity, requiring rigorous drying .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
